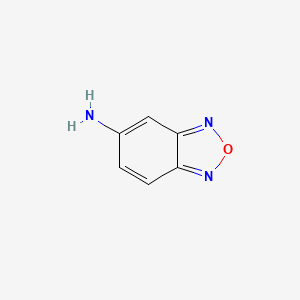

2,1,3-Benzoxadiazol-5-amine

Description

BenchChem offers high-quality 2,1,3-Benzoxadiazol-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,1,3-Benzoxadiazol-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,1,3-benzoxadiazol-5-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3O/c7-4-1-2-5-6(3-4)9-10-8-5/h1-3H,7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBKKAEOGAYZJCM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NON=C2C=C1N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20401777 |

Source

|

| Record name | 2,1,3-benzoxadiazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20401777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874-36-2 |

Source

|

| Record name | 2,1,3-Benzoxadiazol-5-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=874-36-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,1,3-benzoxadiazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20401777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis and characterization of 2,1,3-benzoxadiazole derivatives

An In-depth Technical Guide to the Synthesis and Characterization of 2,1,3-Benzoxadiazole Derivatives

Introduction

The 2,1,3-benzoxadiazole, also known as benzofurazan, is a prominent heterocyclic scaffold that has garnered substantial interest in the fields of medicinal chemistry and materials science.[1] Its derivatives are noted for a wide range of biological activities and are frequently utilized as fluorescent probes and components in organic electronics.[1] The unique electronic structure of the 2,1,3-benzoxadiazole core, often acting as an electron-accepting unit, allows for the design of molecules with tailored photophysical and electrochemical properties.[2] This guide provides a comprehensive overview of the synthetic methodologies for creating 2,1,3-benzoxadiazole and its derivatives, detailed protocols for their characterization, and a summary of their key properties, aimed at researchers, scientists, and professionals in drug development.

Synthesis of the 2,1,3-Benzoxadiazole Core and its Derivatives

The synthetic strategy for creating complex 2,1,3-benzoxadiazole derivatives typically begins with the formation of the core heterocyclic system, followed by functionalization, most commonly at the 4 and 7 positions.

Core Synthesis: From 2-Nitroaniline to 2,1,3-Benzoxadiazole

A common and effective route to the 2,1,3-benzoxadiazole core starts with the cyclization of 2-nitroaniline.[3] This process involves two main steps: the formation of an N-oxide intermediate, followed by its reduction.

-

Step 1: Cyclization to 2,1,3-Benzoxadiazole-1-oxide. 2-nitroaniline undergoes cyclization in a basic medium using sodium hypochlorite, with tetrabutylammonium bromide (TBAB) acting as a phase-transfer catalyst, to yield 2,1,3-benzoxadiazole-1-oxide.[3][4]

-

Step 2: Reduction to 2,1,3-Benzoxadiazole. The N-oxide group is then reduced using a phosphine reagent, such as triphenylphosphine (PPh₃), in a suitable solvent like toluene or xylene under reflux, to afford the final 2,1,3-benzoxadiazole product.[3][4]

Caption: Synthetic pathway to the 2,1,3-benzoxadiazole core.

Table 1: Summary of Core Synthesis

| Step | Starting Material | Key Reagents | Product | Yield | Melting Point (°C) | Reference |

| 1 | 2-Nitroaniline | NaOCl, TBAB, KOH, Diethyl ether | 2,1,3-Benzoxadiazole-1-oxide | 89% | 68 | [3][4] |

| 2 | 2,1,3-Benzoxadiazole-1-oxide | Triphenylphosphine, Toluene | 2,1,3-Benzoxadiazole | 80% | 69 | [3][4] |

Derivatization at the 4 and 7 Positions

To create fluorophores with desirable properties, such as large Stokes shifts and high fluorescence quantum yields, the 2,1,3-benzoxadiazole core is often functionalized to create donor-π-acceptor-π-donor (D-π-A-π-D) structures.[4][5] A typical strategy involves bromination followed by a palladium-catalyzed cross-coupling reaction.

-

Step 3: Bromination. The 2,1,3-benzoxadiazole is selectively brominated at the 4 and 7 positions using bromine (Br₂) and iron powder as a catalyst to produce 4,7-dibromo-2,1,3-benzoxadiazole.[3][4]

-

Step 4: Sonogashira Coupling. The resulting dibromide is then coupled with terminal aryl acetylenes via a Sonogashira reaction.[3][4] This reaction is catalyzed by a palladium complex, such as bis(triphenylphosphine)palladium(II) dichloride, and requires a co-catalyst like copper iodide.[4]

Caption: Synthesis of D-π-A-π-D benzoxadiazole derivatives.

Table 2: Synthesis of 4,7-Disubstituted 2,1,3-Benzoxadiazole Derivatives

| Compound ID | Aryl Acetylene Substituent | Yield | Melting Point (°C) | Reference |

| 9a | 4-(2-(2-ethylhexyl)-2H-tetrazol-5-yl)phenyl | 71% | 175 | [3][4] |

| 9d | 4-(2-dodecyl-2H-tetrazol-5-yl)phenyl | 79% | 199 | [3][4] |

Experimental Protocols

Synthesis of 2,1,3-Benzoxadiazole-1-oxide (6)

A mixture of 2-nitroaniline (9.0 g, 6.5 mmol), tetrabutylammonium bromide (0.3 g, 1.1 mmol), and diethyl ether (60 mL) is prepared in a 500-mL flask. To this mixture, a 50% wt KOH solution (7 mL) is added, followed by the dropwise addition of a sodium hypochlorite solution (130 mL, >10% activated chlorine).[4] The mixture is stirred at room temperature for 7 hours. The organic layer is then separated, and the aqueous layer is extracted three times with CH₂Cl₂. The combined organic layers are evaporated under reduced pressure to yield a yellow solid, which is used without further purification.[3][4]

Synthesis of 2,1,3-Benzoxadiazole (7)

In a 250 mL flask, 2,1,3-benzoxadiazole-1-oxide (1.7 g, 13 mmol), triphenylphosphine (4.0 g, 15 mmol), and toluene (150 mL) are combined. The mixture is refluxed for 3 hours. After cooling, the solution is filtered, and the solvents are evaporated. The crude product is purified by chromatography on silica gel using CH₂Cl₂ as the eluent to afford 2,1,3-benzoxadiazole as a yellow solid.[3][4]

Synthesis of 4,7-Dibromo-2,1,3-benzoxadiazole (8)

2,1,3-Benzoxadiazole (1.23 g, 10 mmol) and Fe powder (0.12 g, 2.0 mmol) are placed in a round-bottom flask and heated to 100°C.[3][4] Bromine (1.5 mL, 30 mmol) is added dropwise over 2 hours, and the reaction is then refluxed for 3 hours. After cooling, the mixture is dissolved in CH₂Cl₂ (40 mL) and washed with brine. The organic fraction is subsequently washed with saturated sodium bicarbonate solution, brine, and water. The organic layer is dried and concentrated under vacuum. The crude product is purified by chromatography on silica gel (hexane/ethyl acetate 98:2) to yield a cream-colored powder.[3]

General Procedure for Sonogashira Coupling (9a-d)

In a 100 mL three-neck round-bottom flask, 4,7-dibromo-2,1,3-benzoxadiazole (0.190 g, 0.68 mmol), dry Et₃N (45 mL), bis(triphenylphosphine)palladium(II) dichloride (0.022 g, 0.03 mmol), and triphenylphosphine (0.080 g, 0.30 mmol) are mixed.[4] The mixture is heated to 55°C, and copper iodide (0.030 g, 16 mmol) is added. A solution of the respective terminal aryl acetylene (1.47 mmol) in dry Et₃N (15 mL) is then added dropwise. The reaction is refluxed for 2 hours and monitored by TLC. After completion, the final product is purified via column chromatography.[4]

Characterization of 2,1,3-Benzoxadiazole Derivatives

A comprehensive characterization is essential to confirm the structure and purity of the synthesized compounds and to evaluate their properties. This involves a combination of spectroscopic, electrochemical, and thermal analysis techniques.

Caption: General workflow for the characterization of derivatives.

Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are fundamental for structural confirmation.[3] Spectra are typically recorded in deuterated chloroform (CDCl₃).[3] For the unsubstituted 2,1,3-benzoxadiazole, the aromatic protons appear as doublets of doublets around δ 7.85 and 7.41 ppm.[4] In the 4,7-disubstituted derivatives, the disappearance of these signals and the appearance of new signals corresponding to the substituents confirm the successful reaction.[3][4]

Table 3: Selected NMR Data for 2,1,3-Benzoxadiazole Derivatives in CDCl₃

| Compound | Type | Key Chemical Shifts (δ ppm) | Reference |

| 7 | ¹H NMR | 7.85 (dd, 2H), 7.41 (dd, 2H) | [3][4] |

| 8 | ¹H NMR | 7.51 (s, 2H) | [3] |

| 9a | ¹H NMR | 8.20 (dd, 4H), 7.77 (dd, 4H), 7.61 (s, 2H) | [3][4] |

| 9a | ¹³C NMR | 164.3, 149.4, 134.4, 132.6, 128.4, 126.9, 123.7, 112.6, 98.8, 85.3 | [3][4] |

-

Infrared (IR) Spectroscopy : IR analysis helps identify key functional groups. For instance, the successful Sonogashira coupling in derivatives like 9a and 9d is confirmed by the appearance of a characteristic C≡C stretching vibration around 2210 cm⁻¹.[3][4]

-

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the synthesized compounds by providing a highly accurate mass-to-charge ratio.[4]

Photophysical and Electrochemical Properties

-

UV-Vis and Fluorescence Spectroscopy : These techniques are crucial for evaluating the compounds as fluorophores. The D-π-A-π-D derivatives exhibit strong absorption in the visible region (around 419 nm), attributed to π-π* transitions.[4][5] Upon excitation, they show strong, solvent-dependent fluorescence in the bluish-green region (494-498 nm).[4] The large Stokes' shift (the difference between absorption and emission maxima) is indicative of an intramolecular charge transfer (ICT) state.[5]

Table 4: Photophysical and Electrochemical Data for Derivatives 9a-d

| Property | Value | Method | Reference |

| Absorption Maximum (λ_abs) | ~419 nm | UV-Vis Spectroscopy | [4][5] |

| Emission Maximum (λ_em) | 494 - 498 nm (in CHCl₃) | Fluorescence Spectroscopy | [4] |

| Molar Absorptivity (ε) | ~3.4 x 10⁴ L mol⁻¹ cm⁻¹ | UV-Vis Spectroscopy | [3] |

| Fluorescence Quantum Yield (Φ_FL) | ~0.5 | Fluorescence Spectroscopy | [5] |

| Stokes' Shift | ~3,779 cm⁻¹ | Calculation from Spectra | [5] |

| Optical Band Gap | 2.64 - 2.67 eV | TD-DFT Calculations | [2][5] |

| Electrochemical Band Gap | 2.48 - 2.70 eV | Cyclic Voltammetry | [2][5] |

Thermal and Elemental Analysis

-

Thermogravimetric Analysis (TGA) : TGA is used to assess the thermal stability of the compounds. For the D-π-A-π-D derivatives, a high degradation temperature of around 300°C has been reported, indicating good thermal stability.[2][5]

-

Elemental Analysis : This analysis is performed to confirm the elemental composition (C, H, N) of the final purified compounds, providing further evidence of their identity and purity.[4]

Applications in Research and Drug Development

The unique properties of 2,1,3-benzoxadiazole derivatives make them valuable in various applications. Their inherent fluorescence and sensitivity to the local environment make them excellent candidates for fluorescent probes to study biological systems.[6][7] For example, 4-nitro-2,1,3-benzoxadiazole derivatives have been designed as fluorescent probes for sigma receptors, which are implicated in neurological disorders and cancer.[6][8] The benzoxadiazole scaffold is also a key component in the development of new therapeutic agents, with derivatives showing potential anticancer, antiviral, and antiparasitic activities.[7][9]

Caption: From core structure to diverse applications.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study [frontiersin.org]

- 4. Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores-Combined Experimental, Optical, Electro, and Theoretical Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 4-Nitro-2,1,3-benzoxadiazole derivatives as potential fluorescent sigma receptor probes - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. 4-Nitro-2,1,3-benzoxadiazole derivatives as potential fluorescent sigma receptor probes - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the Photophysical Properties of 2,1,3-Benzoxadiazole Fluorophores

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core photophysical properties of 2,1,3-benzoxadiazole (BOD) fluorophores, a class of compounds with significant applications in biological imaging and sensing. The unique electronic structure of the benzoxadiazole core, characterized by its electron-accepting nature, gives rise to desirable fluorescent properties, including environmental sensitivity and large Stokes shifts. These characteristics make them valuable tools in the development of fluorescent probes for cellular imaging and as building blocks for advanced materials.[1][2][3]

Core Photophysical Properties

The photophysical behavior of 2,1,3-benzoxadiazole derivatives is governed by their molecular structure, particularly the nature and position of substituent groups on the heterocyclic ring. These modifications allow for the fine-tuning of their absorption and emission characteristics to suit specific applications. The core structure, also known as benzofurazan, is a flat, bicyclic conjugated system that, when extended with π-conjugated systems, can produce highly fluorescent molecules.[1][2]

A key feature of many 2,1,3-benzoxadiazole-based fluorophores is the phenomenon of intramolecular charge transfer (ICT). In a typical D-π-A (donor-π-acceptor) architecture, the benzoxadiazole moiety acts as the acceptor. Upon photoexcitation, an electron is transferred from the donor to the acceptor, leading to a large change in the dipole moment of the molecule. This ICT process is highly sensitive to the polarity of the surrounding environment, resulting in solvatochromic fluorescence, where the emission wavelength shifts with changes in solvent polarity. This property is particularly advantageous for the design of fluorescent probes that can report on their local microenvironment.

A well-known derivative, 7-nitro-2,1,3-benzoxadiazole (NBD), is a cornerstone in the design of fluorescent probes for biological applications.[1][2][4] The strong electron-withdrawing nitro group enhances the ICT character, making NBD and its derivatives highly sensitive to their surroundings.

Data Presentation: Photophysical Properties of 2,1,3-Benzoxadiazole Derivatives

The following tables summarize the key photophysical parameters for a selection of 2,1,3-benzoxadiazole derivatives, providing a comparative overview of their performance.

Table 1: Photophysical Properties of Substituted 4,7-bis(phenylethynyl)-2,1,3-benzoxadiazole Derivatives in Chloroform. [1][3]

| Compound | λabs (nm) | ε (104 L mol-1 cm-1) | λem (nm) | Stokes Shift (cm-1) | ΦF |

| 9a | 419 | 3.4 | 494 | 3738 | 0.51 |

| 9b | 419 | 3.4 | 498 | 3786 | 0.53 |

| 9c | 419 | 3.4 | 495 | 3762 | 0.54 |

| 9d | 419 | 3.4 | 498 | 3786 | 0.52 |

Table 2: Fluorescence Properties of Compound 9a in Various Solvents. [5]

| Solvent | λem (nm) | ΦF | τ1 (ns) | A1 (%) | τ2 (ns) | A2 (%) |

| Heptane | 457 | 0.27 | 2.11 | 47.76 | 1.44 | 52.24 |

| Toluene | 474 | 0.44 | 3.27 | 11.68 | 1.85 | 88.32 |

| THF | 478 | 0.53 | 3.37 | 18.80 | 1.97 | 81.20 |

| Acetone | 486 | 0.71 | 3.88 | 25.71 | 2.20 | 74.29 |

Experimental Protocols

Synthesis of 2,1,3-Benzoxadiazole Derivatives

The synthesis of the 2,1,3-benzoxadiazole core and its subsequent derivatization are crucial for developing novel fluorescent probes. A general synthetic route is outlined below.[1][2]

1. Synthesis of 2,1,3-Benzoxadiazole-1-oxide:

-

A mixture of 2-nitroaniline, tetrabutylammonium bromide, diethyl ether, and a potassium hydroxide solution is prepared in a flask.

-

To this mixture, a sodium hypochlorite solution is added dropwise.

-

The reaction is stirred at room temperature for several hours.

-

The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

-

The combined organic layers are evaporated to yield the product.[1][2]

2. Synthesis of 2,1,3-Benzoxadiazole:

-

2,1,3-Benzoxadiazole-1-oxide and triphenylphosphine are dissolved in toluene.

-

The mixture is refluxed for a few hours.

-

After cooling, the solution is filtered, and the solvent is evaporated.

-

The crude product is purified by chromatography on silica gel.[1][2]

3. General Procedure for Sonogashira Cross-Coupling to Synthesize 4,7-disubstituted-2,1,3-benzoxadiazole Derivatives:

-

In a three-neck round-bottom flask, 4,7-dibromo-2,1,3-benzoxadiazole, dry triethylamine, bis(triphenylphosphine)palladium(II) dichloride, and triphenylphosphine are mixed.

-

The mixture is heated, and copper iodide is added.

-

A solution of the desired terminal alkyne in dry triethylamine is then added dropwise.

-

The reaction is refluxed for a couple of hours and monitored by thin-layer chromatography.[6]

Photophysical Characterization

The following protocols are standard methods for determining the key photophysical properties of fluorescent compounds.

1. UV-Vis Absorption and Fluorescence Spectroscopy:

-

Absorption spectra are recorded on a UV-Vis spectrophotometer.

-

Fluorescence emission and excitation spectra are acquired on a spectrofluorophotometer.

-

Measurements are typically performed in a 1 cm path length quartz cuvette at room temperature.[2]

2. Determination of Fluorescence Quantum Yield (ΦF):

-

The relative quantum yield is determined using a well-characterized standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H2SO4).

-

The absorbance of both the sample and the standard solutions at the excitation wavelength is kept below 0.1 to avoid inner filter effects.

-

The fluorescence spectra of the sample and the standard are recorded under identical experimental conditions.

-

The quantum yield is calculated using the following equation: ΦF,sample = ΦF,standard * (Isample / Istandard) * (Astandard / Asample) * (ηsample2 / ηstandard2) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

3. Measurement of Fluorescence Lifetime (τF):

-

Fluorescence lifetimes are measured using time-correlated single-photon counting (TCSPC).

-

The sample is excited by a pulsed light source (e.g., a laser diode).

-

The time delay between the excitation pulse and the detection of the emitted photon is measured repeatedly to build up a decay histogram.

-

The fluorescence decay curve is then fitted to an exponential function to determine the lifetime. For complex systems, a multi-exponential decay model may be required.

Mandatory Visualizations

Intramolecular Charge Transfer (ICT) Mechanism

Caption: Intramolecular Charge Transfer (ICT) process in a D-π-A fluorophore.

General Workflow for Live-Cell Imaging

Caption: A generalized workflow for live-cell imaging using fluorescent probes.[7][8][9]

References

- 1. Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and biology of a 7-nitro-2,1,3-benzoxadiazol-4-yl derivative of 2-phenylindole-3-acetamide: a fluorescent probe for the peripheral-type benzodiazepine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. frontiersin.org [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. biorxiv.org [biorxiv.org]

- 9. Live cell fluorescence microscopy-an end-to-end workflow for high-throughput image and data analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the 2,1,3-Benzoxadiazole Scaffold for Novel Fluorescent Materials

For Researchers, Scientists, and Drug Development Professionals

The 2,1,3-benzoxadiazole scaffold, also known as benzofurazan, is a versatile and powerful building block in the development of novel fluorescent materials. Its unique electronic properties, combined with synthetic tractability, have established it as a privileged core for creating probes and materials used in bioimaging, chemical sensing, and materials science. This guide provides an in-depth overview of the core principles, synthesis, photophysical properties, and applications of this important heterocycle.

Core Principles: The "Push-Pull" Architecture and Intramolecular Charge Transfer (ICT)

The fluorescence of most 2,1,3-benzoxadiazole derivatives is governed by a "push-pull" electronic structure. The benzoxadiazole ring is inherently electron-deficient, making it an excellent electron acceptor (A).[1] When electron-donating groups (D), such as amines or alkoxy groups, are attached to this core, typically through a π-conjugated linker, a D-π-A system is formed.[2][3]

Upon photoexcitation, an electron is promoted from the highest occupied molecular orbital (HOMO), which is primarily located on the donor and π-linker, to the lowest unoccupied molecular orbital (LUMO), which is centered on the benzoxadiazole acceptor. This phenomenon is known as Intramolecular Charge Transfer (ICT).[2][4] The resulting excited state has a large dipole moment, and its relaxation back to the ground state is accompanied by the emission of a photon (fluorescence).[3][4] The efficiency and wavelength of this emission are highly sensitive to the nature of the donor and acceptor groups, the π-linker, and the polarity of the surrounding environment.[3][5]

Caption: Intramolecular Charge Transfer (ICT) in a D-π-A system.

Synthesis Strategies

A common and effective route for synthesizing functionalized 2,1,3-benzoxadiazoles begins with the appropriate aniline precursor. For creating 4,7-disubstituted derivatives, which are crucial for extending conjugation, the synthesis often proceeds through the formation of 4,7-dibromo-2,1,3-benzoxadiazole. This key intermediate can then undergo various cross-coupling reactions, such as the Sonogashira coupling, to attach desired donor groups.[2][6]

A typical synthetic sequence involves:

-

Oxidative Cyclization: Starting from 2-nitroaniline, an oxidative cyclization using a reagent like sodium hypochlorite yields the 2,1,3-benzoxadiazole-1-oxide intermediate.[2][6]

-

Deoxygenation: The N-oxide is then reduced, for instance with triphenylphosphine, to afford the 2,1,3-benzoxadiazole core.[2][6]

-

Halogenation: Selective bromination at the electron-rich 4 and 7 positions is achieved using bromine and a catalyst like iron powder to produce 4,7-dibromo-2,1,3-benzoxadiazole.[2][6]

-

Functionalization: This dibromo intermediate is a versatile platform for introducing π-conjugated donor groups via metal-catalyzed cross-coupling reactions to yield the final D-π-A-π-D fluorophores.[2][6]

Photophysical Properties and Quantitative Data

Derivatives of 2,1,3-benzoxadiazole often exhibit strong absorption in the visible region (~420-440 nm) with high molar extinction coefficients.[6][7] They are known for having large Stokes shifts (the difference between the absorption and emission maxima), which is a desirable feature for fluorescence imaging as it minimizes self-quenching and background interference.[2][8] The fluorescence emission typically falls within the green-to-yellow region of the spectrum.[7][9] Many of these compounds exhibit moderate to high fluorescence quantum yields.[1][9]

Table 1: Photophysical Properties of Representative 4,7-Disubstituted 2,1,3-Benzoxadiazole Derivatives in Chloroform.

| Compound | Substituent at 4,7-positions | λabs (nm) | ε (104 L mol-1 cm-1) | λem (nm) | Quantum Yield (ΦF) | Reference |

| 9a | (4-(2-Butyl-2H-tetrazol-5-yl)phenyl)ethynyl | 419 | 3.47 | 511 | 0.51 | [9] |

| 9b | (4-(2-Octyl-2H-tetrazol-5-yl)phenyl)ethynyl | 419 | 3.42 | 512 | 0.52 | [9] |

| 9c | (4-(2-Decyl-2H-tetrazol-5-yl)phenyl)ethynyl | 419 | 3.40 | 512 | 0.54 | [6] |

| 9d | (4-(2-Dodecyl-2H-tetrazol-5-yl)phenyl)ethynyl | 419 | 3.38 | 512 | 0.53 | [9] |

Applications in Research and Development

The unique properties of the benzoxadiazole scaffold have led to its widespread use, particularly in the life sciences.

-

Fluorescent Derivatization: The 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl) derivative is a classic reagent used extensively for the fluorescent labeling and quantification of primary and secondary amines, such as those in amino acids and peptides.[10][11] NBD-Cl itself is non-fluorescent but becomes highly fluorescent upon reaction, making it ideal for sensitive detection in chromatography and other analytical techniques.[11][12]

-

Bioimaging and Sensing: Benzoxadiazole-based fluorophores have been developed as probes for imaging various cellular components and for detecting specific analytes like metal ions.[6][13] Their large Stokes shifts and sensitivity to the local environment make them excellent candidates for designing probes that report on changes in polarity, viscosity, or pH.[5][14]

Detailed Experimental Protocols

This protocol outlines the synthesis of a key intermediate for building D-π-A-π-D fluorophores.[2][6]

-

Synthesis of 2,1,3-Benzoxadiazole-1-oxide (6): In a 500 mL flask, mix 2-nitroaniline (9.0 g, 6.5 mmol), tetrabutylammonium bromide (0.3 g, 1.1 mmol), diethyl ether (60 mL), and a 50% wt KOH solution (7 mL). To this mixture, add a sodium hypochlorite solution (>10% activated chlorine, 130 mL) dropwise. Stir at room temperature for 7 hours. Separate the organic layer, extract the aqueous layer with CH2Cl2 (3 x 1000 mL), and combine the organic layers. Evaporate the solvent under reduced pressure to obtain the product as a yellow solid (Yield: 89%).[2][6]

-

Synthesis of 2,1,3-Benzoxadiazole (7): In a 250 mL flask, place compound 6 (1.7 g, 13 mmol), triphenylphosphine (4.0 g, 15 mmol), and toluene (150 mL). Reflux the mixture for 3 hours. After cooling, filter the solution and evaporate the solvents. Purify the crude product via silica gel chromatography with CH2Cl2 as the eluent to afford compound 7 as a yellow solid (Yield: 80%).[2][6]

-

Synthesis of 4,7-Dibromo-2,1,3-benzoxadiazole (8): Place compound 7 (1.23 g, 10 mmol) and Fe powder (0.12 g, 2.0 mmol) in a round-bottom flask and heat to 100°C. Add Br2 (1.5 mL, 30 mmol) dropwise over 2 hours, then reflux the reaction for 3 hours. After cooling, dissolve the mixture in CH2Cl2 (40 mL) and wash with brine (40 mL). The organic fraction is then washed sequentially with saturated sodium bicarbonate solution, brine, and water. Dry the organic layer and concentrate under vacuum. Purify the crude product via silica gel chromatography (hexane/ethyl acetate 98:2) to yield compound 8 as a cream-colored powder (Yield: 40%).[2][6]

This protocol describes the use of NBD-Cl for the fluorescent labeling of an amine-containing analyte (e.g., an amino acid) for analysis.[10]

-

Reagent Preparation:

-

Analyte Solution: Prepare a solution of the amino acid or sample in deionized water.[10]

-

Borate Buffer (0.1 M, pH 9.0): Dissolve boric acid in deionized water and adjust the pH to 9.0 using concentrated NaOH.[10]

-

NBD-Cl Solution (5 mM): Freshly prepare a solution of NBD-Cl in a suitable organic solvent like methanol or acetonitrile.[10]

-

-

Derivatization Reaction:

-

In a microcentrifuge tube, mix 100 µL of the analyte solution with 200 µL of the 0.1 M borate buffer (pH 9.0).[10]

-

Add 200 µL of the 5 mM NBD-Cl solution to the tube and vortex thoroughly.[10]

-

Incubate the mixture in a water bath at 60-70°C for a predetermined time (e.g., 20-30 minutes). Protect the reaction from light.[15]

-

-

Reaction Termination and Analysis:

-

After incubation, cool the tube to room temperature.[10]

-

Add 100 µL of 0.1 M HCl to stop the reaction.[10] High background can be caused by the hydrolysis of NBD-Cl, so proper termination is crucial.[10]

-

The sample is now ready for analysis by HPLC with a fluorescence detector or by spectrofluorometry (e.g., λEx/λEm ≈ 465/535 nm).[10][11]

-

Visualization of an Experimental Workflow

The following diagram illustrates a typical workflow for applying a novel 2,1,3-benzoxadiazole-based fluorescent probe in cellular imaging.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Intramolecular charge transfer and solvation dynamics of push–pull dyes with different π-conjugated linkers - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Photobasicity-Triggered Twisted Intramolecular Charge Transfer of Push-Pull Chromophores - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. biotium.com [biotium.com]

- 12. researchgate.net [researchgate.net]

- 13. Benzothiadiazole Derivatives as Fluorescence Imaging Probes: Beyond Classical Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Electronic Structure of 2,1,3-Benzoxadiazole Compounds

Executive Summary

The 2,1,3-benzoxadiazole (BOX) core, also known as benzofurazan, is a vital heterocyclic scaffold in the development of advanced functional materials.[1] Its inherent electron-deficient nature makes it an excellent building block for creating fluorophores with tunable properties. When integrated into a donor-π-acceptor-π-donor (D-π-A-π-D) architecture, 2,1,3-benzoxadiazole derivatives exhibit remarkable photophysical behaviors, including strong fluorescence and large Stokes shifts, which are often attributed to intramolecular charge transfer (ICT) states.[1][2][3][4] This guide provides a comprehensive overview of the electronic structure of these compounds, detailing the key experimental and computational methodologies used for their characterization and presenting quantitative data for a comparative analysis.

The Core Electronic Structure

The electronic and photophysical properties of 2,1,3-benzoxadiazole derivatives are governed by their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[5] The energy difference between these two orbitals, known as the HOMO-LUMO gap (Eg), is a critical parameter that dictates the molecule's absorption and emission characteristics.[5]

In many D-π-A designs featuring a benzoxadiazole acceptor, the HOMO is typically localized on the electron-donating moieties and the π-bridge, while the LUMO is centered on the electron-deficient benzoxadiazole core.[6] This spatial separation of orbitals facilitates a significant redistribution of electron density upon photoexcitation, leading to the formation of an ICT state.[1][2][3] This phenomenon is responsible for the characteristic large Stokes shifts and solvent-dependent fluorescence observed in these compounds.[2]

Quantitative Electronic & Photophysical Data

The electronic properties of 2,1,3-benzoxadiazole derivatives can be precisely tuned by modifying the appended donor groups. The following table summarizes key quantitative data for a series of representative compounds, enabling a clear comparison of their electronic structures.

| Compound ID | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Optical Band Gap (Egopt, eV) | Electrochemical Band Gap (Egec, eV) | HOMO (eV) | LUMO (eV) | Reference |

| Series 9a-d | ~419 | 494 - 498 | 2.64 - 2.67 | 2.48 - 2.70 | - | - | [2][3][4] |

| Compound 4c | - | - | 3.74 | - | -6.28 | -2.54 | [7] |

Note: Data for Series 9a-d represents a range for four similar D-π-A-π-D compounds. Compound 4c is a benzoxadiazole-isoxazole derivative. Band gaps are calculated from experimental onsets.

Characterization Methodologies

A combination of experimental and computational techniques is essential for a thorough understanding of the electronic structure of these compounds.

Experimental Protocols

4.1.1 UV-Visible Absorption and Fluorescence Spectroscopy This is the primary technique for determining the optical properties of fluorophores.

-

Objective: To measure the absorption (λabs) and emission (λem) maxima and calculate the optical band gap (Egopt).

-

Methodology:

-

Solutions of the compound are prepared in a suitable solvent (e.g., chloroform, CH2Cl2) at a standard concentration, typically around 1 x 10-5 mol L-1.[4]

-

The absorption spectrum is recorded using a UV-Vis spectrophotometer to identify λabs.

-

The fluorescence emission spectrum is recorded using a spectrofluorometer, with the excitation wavelength set at or near the λabs.

-

The optical band gap is estimated from the onset wavelength of the absorption band using the equation: Egopt (eV) = 1240 / λonset (nm).

-

4.1.2 Cyclic Voltammetry (CV) CV is an electrochemical method used to probe the HOMO and LUMO energy levels.

-

Objective: To determine the oxidation and reduction potentials of the compound and estimate the HOMO/LUMO energies and the electrochemical band gap (Egec).

-

Methodology:

-

The experiment is conducted in a three-electrode cell containing a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl or SCE), and a counter electrode (e.g., platinum wire).

-

The compound is dissolved in an appropriate solvent with a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF6).

-

The potential is swept, and the resulting current is measured. The ferrocene/ferrocenium (Fc/Fc+) couple is often used as an internal standard.

-

The HOMO and LUMO energy levels are estimated from the onset potentials of the first oxidation (Eoxonset) and reduction (Eredonset) waves, respectively, using empirical formulas. A common approximation is: HOMO (eV) = -[Eoxonset vs Fc/Fc+ + 5.1] and LUMO (eV) = -[Eredonset vs Fc/Fc+ + 5.1].[8]

-

Computational Protocols

4.2.1 Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) These computational methods are powerful tools for modeling the electronic structure and predicting photophysical properties.

-

Objective: To calculate the ground-state and excited-state electronic structures, optimize molecular geometries, visualize HOMO/LUMO distributions, and predict absorption/emission energies.

-

Methodology:

-

The molecular structure of the compound is built in silico.

-

The ground-state geometry is optimized using DFT. A common choice of functional and basis set for such compounds is B3LYP/6-31G(d,p) or PBE0/def2-TZVP.[4][7][9]

-

From the optimized structure, the energies and spatial distributions of the HOMO and LUMO are calculated.[5]

-

To simulate absorption and emission spectra, Time-Dependent DFT (TD-DFT) calculations are performed on the ground-state geometry.[9] This provides information on vertical excitation energies, which correspond to the absorption maxima.

-

Characterization Workflow

The logical flow from molecular design to a comprehensive understanding of the electronic structure involves a synergistic approach combining synthesis, experimental characterization, and computational modeling.

Caption: Workflow for characterizing benzoxadiazole derivatives.

Conclusion

2,1,3-Benzoxadiazole and its derivatives remain a cornerstone of functional organic material design. Their electronic structure, characterized by a distinct electron-deficient core, allows for facile tuning of HOMO-LUMO energy levels and photophysical properties through rational chemical design. A rigorous characterization approach, leveraging both spectroscopic and electrochemical experiments alongside DFT and TD-DFT computations, provides the detailed insights necessary for developing next-generation materials for applications in sensing, bioimaging, and organic electronics.[1][10][11]

References

- 1. Frontiers | Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study [frontiersin.org]

- 2. Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores-Combined Experimental, Optical, Electro, and Theoretical Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, antimicrobial activity, density functional modelling and molecular docking with COVID-19 main protease studies of benzoxazole derivative: 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]-benzoxazole - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Substituted benzoxadiazoles as fluorogenic probes: A computational study of absorption and fluorescence – Alex Brown Lab [alexbrown.chem.ualberta.ca]

- 10. Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices [mdpi.com]

Unveiling the Influence of Solvent Polarity on 2,1,3-Benzoxadiazole Emission Spectra: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solvatochromic effects on the emission spectra of 2,1,3-benzoxadiazole and its derivatives. The unique photophysical properties of these fluorophores, particularly their sensitivity to the local environment, make them valuable tools in various scientific disciplines, including chemical sensing, bio-imaging, and materials science. This document details the underlying principles of solvatochromism, presents quantitative data, outlines experimental protocols for characterization, and provides visual representations of key concepts and workflows.

The Core Principle: Intramolecular Charge Transfer and Solvatochromism

The fluorescence of many 2,1,3-benzoxadiazole derivatives is characterized by a significant dependence on the polarity of the surrounding solvent, a phenomenon known as solvatochromism. This effect arises from changes in the electronic distribution within the molecule upon excitation. The 2,1,3-benzoxadiazole moiety typically acts as an electron-accepting unit. When coupled with an electron-donating group, an intramolecular charge transfer (ICT) can occur upon photoexcitation.[1][2]

In the ground state, the molecule has a certain dipole moment. Upon absorption of a photon, an electron is promoted to an excited state, leading to a significant redistribution of electron density and a much larger dipole moment in the excited state.[3] Polar solvents can stabilize this larger dipole moment of the excited state more effectively than nonpolar solvents. This stabilization lowers the energy of the excited state, resulting in a red-shift (bathochromic shift) of the emission wavelength as solvent polarity increases. Conversely, a less polar solvent will result in a higher energy emission, i.e., a blue-shift (hypsochromic shift). This relationship is fundamental to understanding and utilizing the solvatochromic properties of these compounds.

Caption: Energy level diagram illustrating the influence of solvent polarity on the emission of a solvatochromic fluorophore.

Quantitative Analysis of Solvatochromic Effects

The solvatochromic behavior of 2,1,3-benzoxadiazole derivatives can be quantified by measuring their photophysical properties in a range of solvents with varying polarities. The following table summarizes the absorption maxima (λabs), emission maxima (λem), and Stokes shifts for a representative 4,7-disubstituted 2,1,3-benzoxadiazole derivative in different solvents.[1]

| Solvent | Dielectric Constant (ε) | λabs (nm) | λem (nm) | Stokes Shift (cm-1) |

| Heptane | 1.92 | 416 | 487 | 3505 |

| Toluene | 2.38 | 420 | 477 | 2845 |

| Chloroform | 4.81 | 420 | 499 | 3769 |

| Tetrahydrofuran (THF) | 7.58 | 416 | 484 | 3377 |

| Acetone | 20.7 | 413 | 491 | 3846 |

| N,N-Dimethylformamide (DMF) | 36.7 | 417 | 499 | 3941 |

Data is for compound 9a from Frizon et al., 2020.[1]

Experimental Protocols

This section outlines the key experimental procedures for synthesizing a 2,1,3-benzoxadiazole precursor and for characterizing the solvatochromic effects on the emission spectra of its derivatives.

Synthesis of 4,7-Dibromo-2,1,3-benzoxadiazole

A common precursor for various 2,1,3-benzoxadiazole derivatives is 4,7-dibromo-2,1,3-benzoxadiazole. Its synthesis is a multi-step process.[1][2]

Caption: Synthetic workflow for the preparation of 4,7-dibromo-2,1,3-benzoxadiazole.

Materials:

-

2-Nitroaniline

-

Sodium hypochlorite (NaOCl) solution

-

Tetrabutylammonium bromide (TBAB)

-

Potassium hydroxide (KOH)

-

Diethyl ether

-

Triphenylphosphine (PPh3)

-

Toluene

-

Bromine (Br2)

-

Iron (Fe) powder

-

Dichloromethane (CH2Cl2)

-

Brine

-

Saturated sodium bicarbonate solution

-

Silica gel for column chromatography

Procedure:

-

Synthesis of 2,1,3-Benzoxadiazole-1-oxide: A mixture of 2-nitroaniline, TBAB, diethyl ether, and KOH solution is prepared. To this, a sodium hypochlorite solution is added dropwise and stirred at room temperature. The organic layer is then separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are evaporated to yield the product.[1]

-

Synthesis of 2,1,3-Benzoxadiazole: The 2,1,3-benzoxadiazole-1-oxide is refluxed with triphenylphosphine in toluene. After cooling and filtration, the solvent is evaporated, and the crude product is purified by silica gel chromatography.[1]

-

Synthesis of 4,7-Dibromo-2,1,3-benzoxadiazole: 2,1,3-Benzoxadiazole and iron powder are heated, and bromine is added dropwise. The reaction mixture is then refluxed. After cooling, the product is dissolved in dichloromethane and washed successively with brine, saturated sodium bicarbonate solution, and water. The organic layer is dried and concentrated, and the product is purified by chromatography.[4]

Protocol for Solvatochromic Studies

Materials and Equipment:

-

Synthesized 2,1,3-benzoxadiazole derivative

-

A series of spectroscopic grade solvents of varying polarity (e.g., hexane, toluene, chloroform, THF, acetone, acetonitrile, DMSO)

-

Volumetric flasks and pipettes

-

UV-Vis spectrophotometer

-

Fluorometer

-

Quartz cuvettes (1 cm path length)

-

Fluorescence quantum yield standard (e.g., quinine sulfate in 0.5 M H2SO4, ΦF = 0.55)[1]

Caption: Experimental workflow for studying the solvatochromism of 2,1,3-benzoxadiazole derivatives.

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of the 2,1,3-benzoxadiazole derivative in a suitable solvent (e.g., chloroform or THF) at a concentration of approximately 10-3 M.

-

Preparation of Working Solutions: Prepare a series of working solutions by diluting the stock solution in the different solvents to a final concentration of approximately 10-5 M.

-

UV-Vis Absorption Spectroscopy: For each working solution, record the absorption spectrum over a suitable wavelength range. Determine the wavelength of maximum absorption (λabs).

-

Fluorescence Spectroscopy: Excite each working solution at its λabs and record the emission spectrum. Determine the wavelength of maximum emission (λem).

-

Quantum Yield Determination: The fluorescence quantum yield (ΦF) can be determined using the comparative method with a standard of known quantum yield. The following equation is used: ΦF,sample = ΦF,std * (Isample / Istd) * (Astd / Asample) * (η2sample / η2std) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

-

Data Analysis:

-

Calculate the Stokes shift in wavenumbers (cm-1) for each solvent using the formula: Δν = (1/λabs - 1/λem) * 107.

-

Correlate the emission maxima and Stokes shifts with solvent polarity parameters.

-

Lippert-Mataga Analysis

The Lippert-Mataga equation provides a valuable model for analyzing the solvatochromic shift and estimating the change in dipole moment between the ground and excited states (Δμ = μe - μg).[3] The equation is as follows:

Δν ≈ (2Δμ2 / hc a3) * Δf + constant

where:

-

Δν is the Stokes shift in wavenumbers.

-

h is Planck's constant.

-

c is the speed of light.

-

a is the Onsager cavity radius of the solute.

-

Δf is the solvent polarity function, calculated as: Δf = (ε - 1)/(2ε + 1) - (n2 - 1)/(2n2 + 1), where ε is the dielectric constant and n is the refractive index of the solvent.

A plot of the Stokes shift (Δν) versus the solvent polarity function (Δf) should yield a straight line, the slope of which is proportional to the square of the change in dipole moment (Δμ2). This analysis provides quantitative insight into the charge transfer characteristics of the fluorophore.

Caption: A conceptual representation of a Lippert-Mataga plot.

Conclusion

The solvatochromic effects on the emission spectra of 2,1,3-benzoxadiazole derivatives are a direct consequence of their intramolecular charge transfer characteristics. This sensitivity to the local environment makes them highly valuable as fluorescent probes and sensors. By understanding the underlying principles and employing the experimental and analytical techniques outlined in this guide, researchers can effectively harness the unique properties of these versatile fluorophores for a wide range of applications in chemistry, biology, and materials science. This guide serves as a foundational resource for professionals seeking to utilize 2,1,3-benzoxadiazole-based systems in their research and development endeavors.

References

- 1. Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Frontiers | Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study [frontiersin.org]

An In-depth Technical Guide to the Determination of Fluorescence Quantum Yield for Benzoxadiazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and methodologies for determining the fluorescence quantum yield of benzoxadiazole derivatives. These compounds are of significant interest in various scientific fields, including drug development, due to their unique photophysical properties.[1][2] Accurate determination of their fluorescence quantum yield is crucial for evaluating their efficacy as fluorescent probes and for understanding their behavior in different molecular environments.[3][4]

Introduction to Fluorescence Quantum Yield

The fluorescence quantum yield (Φf) is a fundamental parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by a fluorescent molecule.[3][5] A high quantum yield indicates that a significant fraction of the absorbed photons is converted into fluorescent light, which is a desirable characteristic for applications such as bioimaging and sensing. The derivatives of 2,1,3-benzothiadiazole (BTD), a related class of compounds, have been extensively studied for their favorable photophysical properties, including intense fluorescence and large Stokes shifts.[2][6] However, there is a growing interest in the analogous 2,1,3-benzoxadiazole (BOX) derivatives.[1][2]

Principles of Quantum Yield Determination

The determination of fluorescence quantum yield can be performed using either absolute or relative methods.[7][8] The absolute method requires specialized equipment, such as an integrating sphere, to measure all the emitted fluorescence directly.[7][8] The relative method, which is more commonly used, involves comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.[3][8][9] This guide will focus on the widely practiced relative method.

The core principle of the relative method is that for dilute solutions with low absorbance, the fluorescence intensity is directly proportional to the amount of light absorbed and the quantum yield of the fluorophore.[3] By using a standard with a known quantum yield (Φf(std)), the quantum yield of the sample (Φf(sample)) can be calculated using the following equation:[2][3]

Φf(sample) = Φf(std) * (Isample / Istd) * (Astd / Asample) * (nsample² / nstd²) [3]

Where:

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.

-

The subscripts 'sample' and 'std' refer to the sample and the standard, respectively.

To minimize errors, it is crucial to maintain identical experimental conditions for both the sample and the standard, including the excitation wavelength, solvent, and temperature.[3]

Experimental Protocol for Relative Quantum Yield Determination

This section details the step-by-step procedure for determining the fluorescence quantum yield of benzoxadiazole derivatives using the relative method.

3.1. Materials and Instrumentation

-

Spectrofluorometer: An instrument capable of recording excitation and emission spectra.[2]

-

UV-Vis Spectrophotometer: For measuring the absorbance of the solutions.[2]

-

Quartz Cuvettes: Standard 1 cm path length cuvettes for both absorbance and fluorescence measurements.[9][10]

-

Solvents: High-purity solvents are essential, as impurities can interfere with fluorescence measurements.[7]

-

Benzoxadiazole Derivative Sample: The compound whose quantum yield is to be determined.

-

Quantum Yield Standard: A compound with a well-documented and stable quantum yield. Quinine sulfate in 0.5 M H₂SO₄ (Φf = 0.55) is a commonly used standard.[1][2]

3.2. Solution Preparation

-

Standard Stock Solution: Prepare a stock solution of the quantum yield standard (e.g., quinine sulfate) in the appropriate solvent (e.g., 0.1 M or 0.5 M H₂SO₄).[1][3]

-

Sample Stock Solution: Prepare a stock solution of the benzoxadiazole derivative in a suitable solvent (e.g., chloroform, cyclohexane).[1][3]

-

Working Solutions: From the stock solutions, prepare a series of dilutions for both the standard and the sample. The concentrations should be adjusted to have absorbances in the range of 0.01 to 0.1 at the chosen excitation wavelength to avoid inner filter effects.[3][9]

3.3. Data Acquisition

-

Absorbance Measurements:

-

Fluorescence Measurements:

-

Set the excitation wavelength on the spectrofluorometer. This wavelength should be the same for both the sample and the standard.[3]

-

Record the fluorescence emission spectra for all working solutions of the sample and the standard.

-

Record the emission spectrum of the pure solvent to serve as a blank.[3]

-

3.4. Data Analysis

-

Integrate Fluorescence Spectra: Calculate the integrated area under the fluorescence emission curve for each sample and standard solution.[3]

-

Correct for Blank: Subtract the integrated intensity of the pure solvent (blank) from each of the sample and standard measurements.[3]

-

Plot Data: Create a plot of the integrated fluorescence intensity versus absorbance for both the sample and the standard.[3][9]

-

Determine Gradients: The plots should be linear. Determine the slope (gradient) of the linear fit for both the sample and the standard data.[3][9]

-

Calculate Quantum Yield: Use the gradients obtained from the plots in the following equation to calculate the quantum yield of the sample:[3][9]

Φf(sample) = Φf(std) * (Gradsample / Gradstd) * (nsample² / nstd²) [3]

Where 'Grad' represents the gradient from the plot of integrated fluorescence intensity versus absorbance.

Data Presentation: Photophysical Properties of Benzoxadiazole Derivatives

The following table summarizes the photophysical properties of some benzoxadiazole derivatives as reported in the literature.

| Compound | Solvent | Excitation Max (λex, nm) | Emission Max (λem, nm) | Molar Extinction Coefficient (ε, L mol⁻¹ cm⁻¹) | Quantum Yield (Φf) | Reference |

| Benzoxadiazole Derivatives (9a-d) | Chloroform | ~419 | 494 - 498 | ~3.4 x 10⁴ | 0.51 - 0.54 | [1][2] |

| NBD-Ether Probe | - | ~578 | ~744 | Not Stated | Significant "turn-on" | [4] |

| NBD-Cl | - | ~476 | ~546 | Not Stated | Low (initially), significant increase upon reaction | [4] |

| Luminescent Liquid Crystals (BOX-based) | Solution | - | 502 - 590 | - | 0.38 - 0.45 | [11] |

Note: The specific derivatives and their detailed structures can be found in the cited literature.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the relative fluorescence quantum yield.

Caption: Workflow for the determination of fluorescence quantum yield.

Conclusion

The determination of the fluorescence quantum yield is a critical step in the characterization of benzoxadiazole derivatives for their application as fluorophores. The relative method, using a well-known standard, provides a reliable and accessible approach for obtaining this crucial photophysical parameter. By following the detailed experimental protocol and data analysis steps outlined in this guide, researchers can accurately evaluate the fluorescence efficiency of their novel benzoxadiazole compounds, thereby facilitating their development for various applications in research and drug discovery.

References

- 1. Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study [frontiersin.org]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Making sure you're not a bot! [opus4.kobv.de]

- 8. jasco-global.com [jasco-global.com]

- 9. chem.uci.edu [chem.uci.edu]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Thermal and Electrochemical Stability of 2,1,3-Benzoxadiazoles

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the thermal and electrochemical stability of 2,1,3-benzoxadiazoles, also known as benzofurazans. This class of heterocyclic compounds is of significant interest in medicinal chemistry and materials science due to its diverse biological activities and unique photophysical properties.[1] Understanding the stability of these compounds is crucial for their application in drug development and organic electronics.[2]

Thermal Stability of 2,1,3-Benzoxadiazole Derivatives

The thermal stability of 2,1,3-benzoxadiazole derivatives is a critical parameter for their synthesis, purification, storage, and application, particularly in materials science.[2] Thermogravimetric analysis (TGA) is the primary technique used to evaluate the thermal stability of these compounds by measuring the change in mass as a function of temperature.[3]

A study on a series of 4,7-bis-alkynyl-2,1,3-benzoxadiazole derivatives (compounds 9a-d ) revealed high thermal stability, with a maximum degradation rate observed at around 300°C.[4][5][6][7][8] The initial decomposition for these compounds was noted to begin at approximately 220°C, with a significant mass loss of almost 55%.[4][5][9] A second thermal event was detected around 305°C.[4][9]

Quantitative Thermal Stability Data

The following table summarizes the thermal properties of the parent 2,1,3-benzoxadiazole and some of its derivatives.

| Compound | Structure | Melting Point (°C) | Decomposition Temperature (°C) |

| 2,1,3-Benzoxadiazole | C₆H₄N₂O | 51 - 55[2] | Not specified |

| 2,1,3-Benzoxadiazole-1-oxide (6 ) | C₆H₄N₂O₂ | 68[6][10] | Not specified |

| 2,1,3-Benzoxadiazole (7 ) | C₆H₄N₂O | 69[6][10] | Not specified |

| 4,7-Dibromo-2,1,3-benzoxadiazole (8 ) | C₆H₂Br₂N₂O | 98 - 100[7] | Not specified |

| 9a | 4,7-Bis((4-(2-(2-ethylhexyl)-2H-tetrazol-5-yl)phenyl)ethynyl)benzo[c][4][9][10]oxadiazole | 175[6][10] | ~300 (max degradation rate)[4][5][6][7][8] |

| 9c | 4,7-Bis((4-(2-decyl-2H-tetrazol-5-yl)phenyl)ethynyl)benzo[c][4][9][10]oxadiazole | 202[6][10] | ~300 (max degradation rate)[4][5][6][7][8] |

Electrochemical Stability of 2,1,3-Benzoxadiazole Derivatives

The electrochemical stability of 2,1,3-benzoxadiazole derivatives is paramount for their use in organic electronics, such as organic light-emitting diodes (OLEDs) and solar cells.[1] Cyclic voltammetry (CV) is a widely used technique to investigate the redox properties of these molecules, providing information on their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.[4][11]

For the 4,7-bis-alkynyl-2,1,3-benzoxadiazole derivatives 9a-d , electrochemical studies have shown that the 2,1,3-benzoxadiazole core acts as an electron-acceptor unit.[9] The reduction peak observed in cyclic voltammograms can be attributed to the benzoxadiazole group, likely forming an anion radical species.[4][9] The electrochemical band gaps for these compounds were found to be in the range of 2.48–2.70 eV.[4][5][6][7][8] Interestingly, modifications to the alkyl chain length on the appended tetrazole rings did not significantly impact the redox potentials of the molecules.[4][9]

Quantitative Electrochemical Data

The following table presents the electrochemical properties of a series of 2,1,3-benzoxadiazole derivatives.

| Compound | Onset Oxidation Potential (Eonset, ox, V) | Onset Reduction Potential (Eonset, red, V) | HOMO (eV) | LUMO (eV) | Electrochemical Band Gap (Eg, eV) |

| 9a | Not specified | Not specified | -5.81 | -3.33 | 2.48 |

| 9b | Not specified | Not specified | -5.79 | -3.11 | 2.68 |

| 9c | Not specified | Not specified | -5.78 | -3.08 | 2.70 |

| 9d | Not specified | Not specified | -5.80 | -3.15 | 2.65 |

| Data for compounds 9a-d sourced from a combined experimental and theoretical study.[4] |

Experimental Protocols

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition temperature of 2,1,3-benzoxadiazole derivatives.

Methodology:

-

Sample Preparation: A small amount of the sample (typically 1-10 mg) is accurately weighed and placed in a TGA crucible (e.g., alumina, platinum).

-

Instrumentation: A thermogravimetric analyzer is used.[12] The instrument is purged with an inert gas (e.g., nitrogen or argon) to prevent oxidation.[13]

-

Temperature Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., 25 °C to 600 °C).[14]

-

Data Acquisition: The mass of the sample is continuously monitored as a function of temperature.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset of decomposition and the temperature of maximum mass loss rate (from the derivative of the TGA curve).[3]

Cyclic Voltammetry (CV)

Objective: To evaluate the electrochemical stability and determine the HOMO and LUMO energy levels of 2,1,3-benzoxadiazole derivatives.

Methodology:

-

Solution Preparation: A solution of the compound (typically 1-5 mM) is prepared in a suitable organic solvent (e.g., dichloromethane, acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, Bu₄NPF₆) to ensure conductivity.[9][15]

-

Electrochemical Cell: A three-electrode setup is used, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or Ag/Ag⁺), and a counter electrode (e.g., platinum wire).[1][4][16]

-

Instrumentation: A potentiostat is used to apply a potential to the working electrode and measure the resulting current.[16]

-

Experimental Procedure: The solution is deoxygenated by bubbling with an inert gas (e.g., argon or nitrogen) prior to the measurement.[9] The potential is swept linearly from a starting potential to a vertex potential and then back to the starting potential at a specific scan rate (e.g., 50-100 mV/s).[9]

-

Data Analysis: The resulting cyclic voltammogram (current vs. potential) is analyzed to determine the onset potentials for oxidation and reduction. These values are then used to calculate the HOMO and LUMO energy levels using empirical formulas.[4][9] Ferrocene is often used as an internal standard for potential calibration.[9]

Visualizations

General Synthetic Pathway for 4,7-Disubstituted 2,1,3-Benzoxadiazoles

The following diagram illustrates a common synthetic route to 4,7-disubstituted 2,1,3-benzoxadiazole derivatives, starting from 2-nitroaniline.[6][10]

Caption: General synthetic route for 4,7-disubstituted 2,1,3-benzoxadiazoles.

Experimental Workflow for Stability Assessment

This diagram outlines the typical workflow for assessing the thermal and electrochemical stability of 2,1,3-benzoxadiazole derivatives.

Caption: Workflow for assessing the stability of 2,1,3-benzoxadiazole derivatives.

Structure-Stability Relationship

The stability of the 2,1,3-benzoxadiazole core is influenced by the nature and position of its substituents. This diagram illustrates the general principles.

Caption: Influence of substituents on the stability of 2,1,3-benzoxadiazoles.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chemimpex.com [chemimpex.com]

- 3. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]

- 4. Cyclic voltammetry - Wikipedia [en.wikipedia.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Frontiers | Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores-Combined Experimental, Optical, Electro, and Theoretical Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mt.com [mt.com]

- 13. mrclab.com [mrclab.com]

- 14. mdpi.com [mdpi.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. ossila.com [ossila.com]

Exploring 2,1,3-Benzoxadiazole in Organic Electronics: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of organic electronics is continually evolving, driven by the pursuit of novel materials with tailored photophysical and electronic properties. Within this dynamic field, the 2,1,3-benzoxadiazole (BOX) core has emerged as a compelling, albeit less explored, electron-accepting building block for the construction of functional organic molecules.[1][2] Often overshadowed by its sulfur-containing analogue, 2,1,3-benzothiadiazole (BTD), the BOX moiety offers a unique set of characteristics that warrant a closer examination for applications ranging from light-emitting diodes and solar cells to advanced biological probes.[1][2] This technical guide provides a comprehensive overview of the 2,1,3-benzoxadiazole core, detailing its synthesis, photophysical and electrochemical properties, and its burgeoning applications in organic electronics and beyond.

The inherent properties of the 2,1,3-benzoxadiazole unit, including its planarity and electron-deficient nature, make it an attractive component in donor-acceptor (D-A) architectures.[1][2] The incorporation of this heterocycle into conjugated systems can induce intramolecular charge transfer (ICT), a phenomenon crucial for tuning the emission color and other key photophysical parameters of the resulting materials.[1][3] This guide will delve into the structure-property relationships that govern the performance of BOX-based materials, offering insights for the rational design of next-generation organic electronic devices. Furthermore, the utility of 2,1,3-benzoxadiazole derivatives extends into the realm of life sciences, where their fluorescent properties are harnessed for the development of sensitive probes for biologically relevant analytes, a topic of significant interest to drug development professionals.[1][4]

Synthesis of the 2,1,3-Benzoxadiazole Core and Key Intermediates

The synthesis of 2,1,3-benzoxadiazole and its derivatives typically follows a well-established synthetic pathway, starting from readily available precursors. The following diagram and experimental protocols detail the key synthetic steps.

References

- 1. Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study [frontiersin.org]

- 3. Selective Tuning of Benzothiadiazole Functionality Enables High Crystallinity and Mobility in Regiorandom n-Type Polymers for Organic Field-Effect Transistors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and biology of a 7-nitro-2,1,3-benzoxadiazol-4-yl derivative of 2-phenylindole-3-acetamide: a fluorescent probe for the peripheral-type benzodiazepine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

The Therapeutic Promise of Benzoxadiazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The benzoxadiazole scaffold, a versatile heterocyclic framework, has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities. Its derivatives have garnered significant attention for their potential applications in oncology, infectious diseases, and neurodegenerative disorders. This technical guide provides an in-depth overview of the therapeutic landscape of benzoxadiazole derivatives, presenting key quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways to facilitate further research and drug development endeavors.

Anticancer Applications

Benzoxadiazole derivatives have shown significant promise as anticancer agents, primarily through their ability to inhibit key enzymes and signaling pathways involved in tumor progression and survival.

One of the most extensively studied derivatives is 6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol (NBDHEX), a potent inhibitor of Glutathione S-Transferase P1-1 (GSTP1-1).[1][2] Overexpression of GSTP1-1 is a common feature in many cancers, contributing to drug resistance and inhibition of apoptosis. NBDHEX has been shown to induce apoptosis in various cancer cell lines at micromolar and submicromolar concentrations.[1][2]

Quantitative Data: Anticancer Activity

The cytotoxic effects of benzoxadiazole and its related derivatives have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized below.

| Derivative | Cell Line | IC50 (µM) | Reference |

| 6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol (NBDHEX) | Me501 (Melanoma) | 1.2 ± 0.1 | [2] |

| A375 (Melanoma) | 2.0 ± 0.2 | [2] | |

| Benzoxazole-1,3,4-oxadiazole derivative 12c | HT-29 (Colon Cancer) | 0.018 | [3] |

| Benzoxazole-1,3,4-oxadiazole derivative 12g | HT-29 (Colon Cancer) | 0.093 | [3] |

| α,β-Unsaturated benzotriazolyl-1,3,4-oxadiazole 6f | MCF-7 (Breast Cancer) | 0.80 mg/mL | [4] |

| MDA-MB-231 (Breast Cancer) | 0.07 mg/mL | [4] | |

| 4T1 (Breast Cancer) | 0.30 mg/mL | [4] |

Signaling Pathways in Anticancer Activity

JNK Signaling Pathway: A key mechanism of action for NBDHEX involves the activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[1][2] NBDHEX disrupts the complex between GSTP1-1 and JNK, leading to JNK activation and subsequent apoptosis.[2]

VEGF/VEGFR-2 Signaling Pathway: Certain benzoxazole derivatives have been designed as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, the process of new blood vessel formation that is crucial for tumor growth and metastasis.[5][6] By inhibiting VEGFR-2, these compounds can suppress tumor-induced angiogenesis.

Antimicrobial Applications

Benzoxadiazole and its related structures, such as 1,3,4-oxadiazoles, have demonstrated notable activity against a range of microbial pathogens, including bacteria and fungi.[7][8] Their mechanism of action often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis.

Quantitative Data: Antimicrobial Activity

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Derivative Class | Microorganism | MIC (µg/mL) | Reference |

| 2-Acylamino-1,3,4-oxadiazole (22a) | Staphylococcus aureus | 1.56 | [7] |

| 2-Acylamino-1,3,4-oxadiazole (22b, 22c) | Bacillus subtilis | 0.78 | [7] |

| Benzoxazole derivative (II) | Staphylococcus aureus | 50 (for 90% inhibition) | [9] |

| Benzoxazole derivative (III) | Staphylococcus aureus | 25 (for 90% inhibition) | [9] |

| 1,3,4-Oxadiazole derivatives (4a, 4b, 4c) | Methicillin-resistant Staphylococcus aureus (MRSA) | 62 | [8] |

Neuroprotective Applications in Alzheimer's Disease

The multifactorial nature of Alzheimer's disease has prompted the exploration of multi-target-directed ligands. Benzoxazole-oxadiazole hybrids have been investigated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine.[10][11]

Quantitative Data: Anti-Alzheimer's Activity

| Derivative | Target Enzyme | IC50 (µM) | Reference |

| Benzoxazole-oxadiazole analogue 15 | Acetylcholinesterase (AChE) | 5.80 ± 2.18 | [10][11] |

| Butyrylcholinesterase (BuChE) | 7.20 ± 2.30 | [10][11] | |

| Benzoxazole-oxadiazole analogue 2 | Acetylcholinesterase (AChE) | 6.40 ± 1.10 | [10][11] |

| Butyrylcholinesterase (BuChE) | 7.50 ± 1.20 | [10][11] | |

| Benzoxazole-oxadiazole analogue 16 | Acetylcholinesterase (AChE) | 6.90 ± 1.20 | [10][11] |

| Butyrylcholinesterase (BuChE) | 7.60 ± 2.10 | [10][11] | |

| 1,3,4, Oxadiazole derivative 16 | Acetylcholinesterase (AChE) | 41.87 ± 0.67 | [12] |

Benzoxadiazoles as Fluorescent Probes

Beyond their direct therapeutic effects, benzoxadiazole derivatives, particularly the 7-nitro-2,1,3-benzoxadiazole (NBD) group, are widely utilized as fluorescent probes for detecting biologically relevant molecules.[13][14][15] Their fluorescence is often quenched and can be "turned on" upon reaction with a specific analyte, such as hydrogen sulfide (H₂S), a gaseous signaling molecule.[13][14]

Experimental Protocols

Synthesis of 6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol (NBDHEX)

The synthesis of NBDHEX is a critical starting point for many biological studies. A representative synthetic procedure is as follows:

-

Starting Materials: 4-chloro-7-nitro-2,1,3-benzoxadiazole and 6-mercapto-1-hexanol.

-

Reaction: The starting materials are typically reacted in a suitable solvent, such as ethanol, in the presence of a base (e.g., triethylamine) to facilitate the nucleophilic substitution of the chlorine atom by the thiol group.

-

Purification: The crude product is purified by column chromatography on silica gel to yield the desired NBDHEX.

-

Characterization: The structure of the synthesized compound is confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the benzoxadiazole derivative for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT solution is added to each well and incubated for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.

-

Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized buffer).

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570-590 nm.

-